

electronic and steric properties of phosphine ligands

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Compound of Interest

Compound Name: *Phosphino*

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An In-depth Technical Guide to the Electronic and Steric Properties of Phosphine Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphine ligands (PR_3) are a cornerstone of homogeneous catalysis and coordination chemistry, integral to a vast array of chemical transformations including cross-coupling, hydrogenation, and hydroformylation.[1][2][3] Their utility in drug development is also significant, where they are used in the synthesis of active pharmaceutical ingredients (APIs) and as components of metal-based therapeutic agents.[4] The remarkable success of phosphines stems from the ability to systematically tune their electronic and steric properties by modifying the substituents (R) on the phosphorus atom.[1][5] This fine-tuning allows for precise control over the reactivity, selectivity, and stability of the metal complexes they form.[2]

This technical guide provides a comprehensive overview of the key parameters used to quantify the electronic and steric effects of phosphine ligands, details the experimental and computational methods for their determination, and presents a comparative data summary to aid in rational ligand selection and catalyst design.

Electronic Properties: Quantifying Electron Donation

The electronic character of a phosphine ligand is defined by its ability to act as a σ -donor through its phosphorus lone pair and as a π -acceptor into its P-R σ^* antibonding orbitals.[6][7] This balance of σ -donation and π -acceptance dictates the electron density at the metal center, which in turn influences crucial steps in catalytic cycles, such as oxidative addition and reductive elimination.[1][8]

The Tolman Electronic Parameter (TEP)

The most widely used metric for quantifying the net electronic effect of a phosphine ligand is the Tolman Electronic Parameter (TEP).[9] The TEP is determined experimentally by measuring the frequency of the A_1 symmetric C-O stretching mode ($\nu(CO)$) in a nickel-carbonyl complex, $[LNi(CO)_3]$, using infrared (IR) spectroscopy.[6]

- Strongly electron-donating ligands (e.g., trialkylphosphines) increase the electron density on the nickel center. This leads to enhanced π -backbonding from the metal into the π^* orbitals of the carbonyl ligands, which weakens the C-O bond and results in a lower $\nu(CO)$ stretching frequency.[6][9]
- Electron-withdrawing ligands (e.g., phosphites, fluorinated phosphines) are weaker σ -donors and/or stronger π -acceptors. This results in less π -backbonding to the CO ligands, leading to a stronger C-O bond and a higher $\nu(CO)$ stretching frequency.[6][7]

The TEP provides a reliable, single-parameter scale to compare the electronic properties of a vast range of phosphine ligands.

Objective: To determine the TEP of a phosphine ligand (L) by measuring the A_1 $\nu(CO)$ of its corresponding $[LNi(CO)_3]$ complex.

Materials & Equipment:

- Nickel tetracarbonyl, $[Ni(CO)_4]$ (Warning: Extremely toxic, volatile, and carcinogenic. Must be handled only in a high-performance fume hood by trained personnel).
- Phosphine ligand (L) of interest.
- Anhydrous, degassed solvent (typically dichloromethane or hexane).

- Schlenk line or glovebox for inert atmosphere operation.
- FT-IR spectrometer with a suitable liquid cell (e.g., CaF₂ windows).
- Gas-tight syringes.

Procedure:

- Preparation (In Situ): All manipulations must be performed under a strict inert atmosphere (N₂ or Ar).
- A stock solution of the phosphine ligand (L) is prepared in the chosen anhydrous solvent.
- A dilute solution of [Ni(CO)₄] is prepared in the same solvent.
- Stoichiometrically, one equivalent of the phosphine ligand solution is carefully added to the [Ni(CO)₄] solution at room temperature. The ligand substitution reaction is typically rapid, forming the [LNi(CO)₃] complex and releasing one molecule of CO. $\text{Ni}(\text{CO})_4 + \text{L} \rightarrow \text{LNi}(\text{CO})_3 + \text{CO}$
- IR Spectroscopy:
 - The resulting solution is immediately transferred to an air-tight IR cell via a syringe or cannula.
 - The IR spectrum is recorded, focusing on the carbonyl stretching region (approx. 2150-1950 cm⁻¹).
- Data Analysis:
 - The frequency (in cm⁻¹) of the highest-energy, A₁ symmetric C-O stretching band is identified. This value is the Tolman Electronic Parameter for the ligand L.[\[9\]](#)

Computational Electronic Parameters

Alongside experimental methods, computational chemistry provides powerful tools for assessing ligand electronics. Density Functional Theory (DFT) can be used to calculate properties that correlate strongly with the TEP. One such parameter is the minimum

electrostatic potential (V_{min}) on the phosphorus lone pair, which serves as a direct measure of the ligand's nucleophilicity.[10][11] Machine learning models have also been developed to predict TEP values with high accuracy from the ligand's structure alone, offering a rapid screening method.[12][13]

Steric Properties: Quantifying Ligand Bulk

The steric bulk of a phosphine ligand is critical for controlling the coordination environment of the metal.[5] Bulky ligands can limit the number of ligands that bind to a metal, create an open coordination site necessary for catalysis, and influence selectivity by controlling how a substrate approaches the metal center.[6][8]

The Tolman Cone Angle (θ)

The Tolman cone angle is the most established metric for quantifying ligand steric bulk.[14] It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P distance of 2.28 Å), that completely encloses the van der Waals radii of the ligand's atoms.[6] While originally measured from physical CPK models, cone angles are now almost exclusively calculated from crystal structures or computationally optimized geometries.[14][15]

The Buried Volume (%V_{bur})

A more modern and arguably more descriptive steric parameter is the percentage of buried volume (%V_{bur}).[16][17] This parameter is computationally derived and represents the percentage of the volume of a sphere centered on the metal atom that is occupied by the ligand.[17] Unlike the cone angle, which is a single angular value, %V_{bur} captures the full three-dimensional shape and steric impact of the ligand within the immediate coordination sphere of the metal. It is particularly useful for describing complex, asymmetric ligands where the cone angle may be misleading.[16][18]

Objective: To computationally determine the %V_{bur} of a phosphine ligand in a metal complex.

Software & Tools:

- Molecular modeling software for building the complex (e.g., Avogadro).
- A computational chemistry package for geometry optimization (e.g., Gaussian, ORCA).

- A dedicated program for calculating buried volume, such as SambVca or the morfeus Python library.[19]

Procedure:

- Structure Generation: An atomic coordinate file (.xyz) of the metal-phosphine complex is generated. For standardization, a standard complex (e.g., [LAuCl]) or a simple metal fragment (e.g., placing the P atom at a fixed distance from the metal at the origin) is often used.[17]
- Geometry Optimization: A DFT geometry optimization is performed to obtain a low-energy, realistic conformation of the complex.
- Calculation:
 - The optimized coordinates are input into the %Vbur calculation software.
 - Key parameters are defined:
 - The index of the central metal atom.
 - The radius of the sphere (a radius of 3.5 Å is common).
 - The indices of the atoms belonging to the ligand of interest.
 - The van der Waals radii set to be used (e.g., Bondi radii, often scaled by a factor of 1.17). [19]
 - The software numerically integrates the volume occupied by the ligand's atoms within the defined sphere and reports the value as a percentage of the total sphere volume.

Quantitative Data Summary

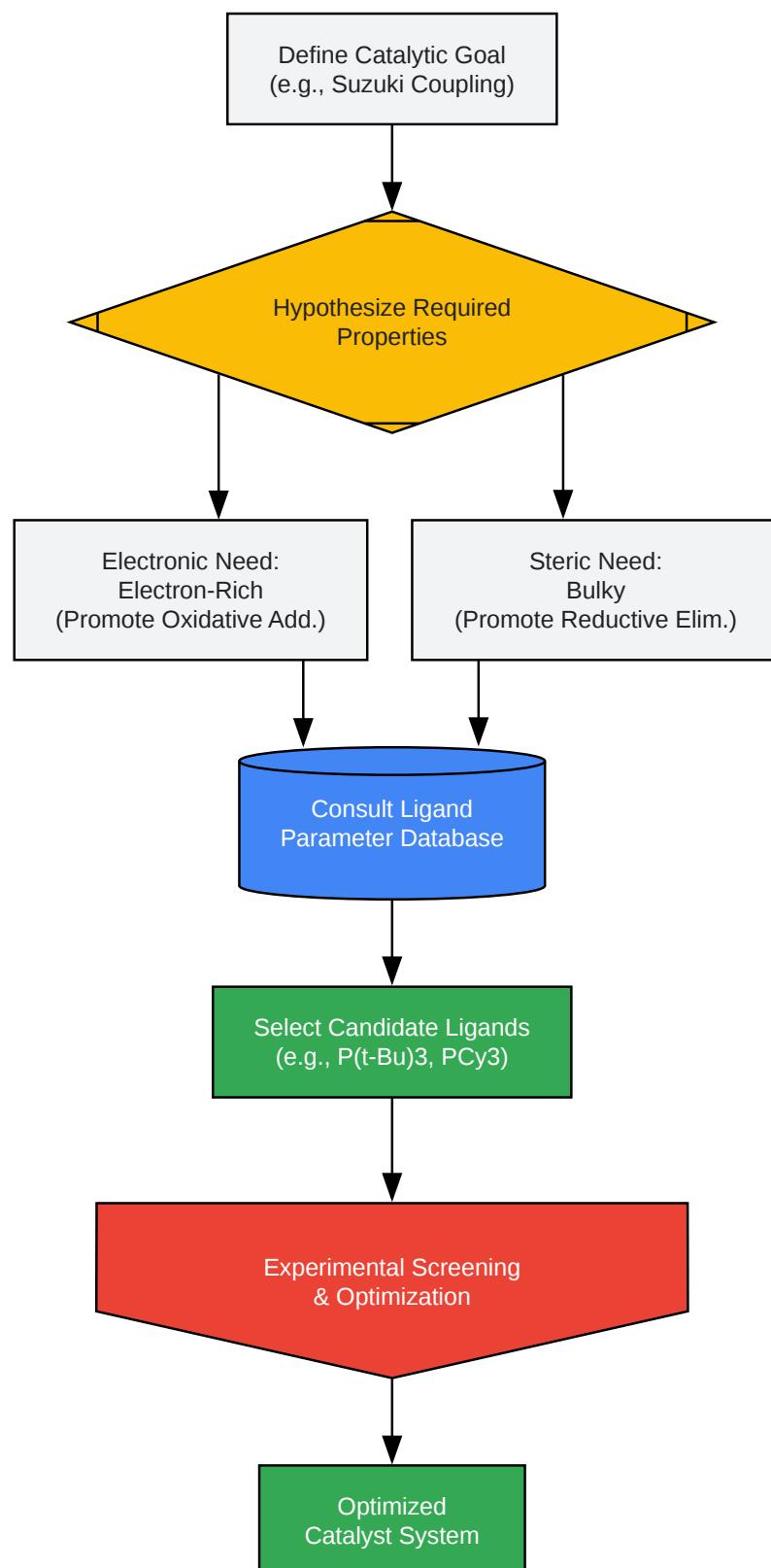
The following table summarizes the electronic and steric parameters for a selection of common phosphine ligands, allowing for direct comparison.

Ligand	Abbreviation	TEP ($\nu(\text{CO})$, cm^{-1})	Cone Angle (θ , °)	%V _{bur}
Tri(tert-butyl)phosphine	P(t-Bu) ₃	2056.1	182	43.1
Tricyclohexylphosphine	PCy ₃	2056.4	170	35.8
Triisopropylphosphine	P(i-Pr) ₃	2059.5	160	32.5
Triethylphosphine	PEt ₃	2061.7	132	26.9
Trimethylphosphine	PM ₃	2064.1	118	22.3
Triphenylphosphine	PPh ₃	2068.9	145	29.6
Tri(o-tolyl)phosphine	P(o-tol) ₃	2061.7	194	43.8
Trimethoxyphosphite	P(OMe) ₃	2079.7	107	21.3
Triphenylphosphite	P(OPh) ₃	2085.3	128	27.6
Trifluorophosphine	PF ₃	2110.8	104	-

Note: TEP values are for $[\text{LNi}(\text{CO})_3]$ complexes. Cone angles are Tolman's values. %V_{bur} values are representative and can vary slightly based on the computational method and metal fragment used.

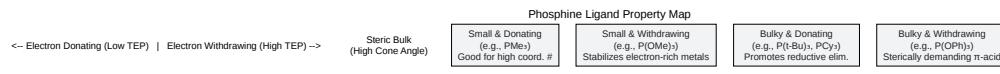
Visualization of Concepts

Diagrams can effectively illustrate the relationships between ligand properties and their application in catalyst design.



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Caption: A logical workflow for the rational selection of phosphine ligands.



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Caption: A conceptual map classifying ligands by electronic and steric effects.

Conclusion

The parameterization of phosphine ligands using metrics such as the Tolman Electronic Parameter, cone angle, and percent buried volume has been instrumental in advancing the field of organometallic chemistry. These quantitative descriptors allow researchers to move beyond intuition and trial-and-error, enabling a more rational, data-driven approach to catalyst design. By understanding the distinct steric and electronic contributions of a ligand, scientists can select or design optimal ligands to enhance catalytic activity, improve selectivity, and promote desired reaction pathways, accelerating innovation in both industrial chemistry and pharmaceutical development.

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